7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
CAS No.: 1190314-76-1
Cat. No.: VC8214764
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
* For research use only. Not for human or veterinary use.
![7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine - 1190314-76-1](/images/structure/VC8214764.png)
Specification
CAS No. | 1190314-76-1 |
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Molecular Formula | C7H4ClN3O2 |
Molecular Weight | 197.58 g/mol |
IUPAC Name | 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine |
Standard InChI | InChI=1S/C7H4ClN3O2/c8-7-6-4(1-2-9-7)5(3-10-6)11(12)13/h1-3,10H |
Standard InChI Key | GTJXLZPLEPDXLE-UHFFFAOYSA-N |
SMILES | C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])Cl |
Canonical SMILES | C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
7-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine belongs to the azaindole family, characterized by a fused pyrrole-pyridine ring system. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 213.58 g/mol. Key structural features include:
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A chloro substituent at the 7-position of the pyridine ring.
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A nitro group at the 3-position of the pyrrole ring.
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A planar, aromatic system enabling π-π stacking interactions .
Comparative analysis with analogs like 7-chloro-1H-pyrrolo[2,3-c]pyridine (C₇H₅ClN₂, MW 152.58 g/mol) and 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (C₇H₄ClIN₂, MW 278.48 g/mol) reveals that the nitro group introduces significant electronic effects, potentially altering reactivity and binding affinities.
Synthetic Methodologies
Core Scaffold Construction
Physicochemical Properties
While experimental data for 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine are scarce, properties can be inferred from analogs:
The nitro group likely enhances electrophilicity, making the compound susceptible to nucleophilic attack at the 3-position. Stability under acidic or basic conditions remains uncharacterized but merits investigation due to potential hydrolysis risks.
Spectroscopic Characterization
Hypothetical spectral data, based on structural analogs:
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¹H NMR (DMSO-d₆): δ 8.5 (s, 1H, H-2), 8.2 (d, J=5.4 Hz, 1H, H-5), 7.4 (d, J=5.4 Hz, 1H, H-6), 6.9 (s, 1H, H-4) .
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¹³C NMR: Peaks at ~150 ppm (C-3, nitro-bearing), 140 ppm (C-7, chloro-bearing), and 120–130 ppm (aromatic carbons) .
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IR: Strong absorption bands at 1520 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch) .
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective nitration protocols to avoid byproducts.
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Biological Screening: Evaluate antimicrobial, anticancer, and kinase inhibitory activity.
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Thermal Stability Studies: Assess decomposition kinetics for safe handling.
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